molecular formula C12H14N4O2 B11807111 3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine

3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine

Cat. No.: B11807111
M. Wt: 246.27 g/mol
InChI Key: LHLIHBWYBPVAPU-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of the 2,5-dimethoxyphenyl group and the hydrazinyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The detailed steps are as follows:

    Step 1: 2,5-Dimethoxybenzaldehyde is reacted with hydrazine hydrate in ethanol.

    Step 2: The reaction mixture is heated under reflux for several hours.

    Step 3: The resulting product is cooled and filtered to obtain the crude product.

    Step 4: The crude product is purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular receptors and signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile: Similar in structure but with different functional groups.

    1-(2,5-Dimethoxyphenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: Another compound with a 2,5-dimethoxyphenyl group but different overall structure.

Uniqueness

3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine is unique due to the presence of both the 2,5-dimethoxyphenyl group and the hydrazinyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C12H14N4O2/c1-17-8-3-5-11(18-2)9(7-8)10-4-6-12(14-13)16-15-10/h3-7H,13H2,1-2H3,(H,14,16)

InChI Key

LHLIHBWYBPVAPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)NN

Origin of Product

United States

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